Product packaging for 3-Fluoro-4-morpholinoaniline hydrochloride(Cat. No.:CAS No. 2689-38-5)

3-Fluoro-4-morpholinoaniline hydrochloride

Cat. No.: B1502757
CAS No.: 2689-38-5
M. Wt: 232.68 g/mol
InChI Key: GPRPSSVBSBPDCY-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinoaniline hydrochloride is a versatile chemical building block of high value in medicinal chemistry and materials science research. Its structure, featuring a fluorinated aniline and a morpholine ring, makes it a crucial precursor for synthesizing diverse heterocyclic compounds . This compound serves as a key intermediate in the development of novel therapeutic agents. Research indicates that derivatives of 3-fluoro-4-morpholinoaniline demonstrate significant anti-cancer activity , showing promise in studies against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, it is used to create Schiff bases, sulfonamides, and carbamates that exhibit potent antimicrobial and biofilm inhibition activities, with some derivatives outperforming standard drugs like linezolid . Beyond pharmaceuticals, this compound is applied in materials research for tuning the photoluminescent properties of carbon nanodots, potentially for use in sensing and optoelectronics . Please Note: The scientific literature referenced often discusses the freebase form (CAS# 93246-53-8). This product is the hydrochloride salt (CAS# 2689-38-5) , which may be preferred for its altered solubility and handling properties in synthetic applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClFN2O B1502757 3-Fluoro-4-morpholinoaniline hydrochloride CAS No. 2689-38-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPSSVBSBPDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677610
Record name 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94442-23-6, 2689-38-5
Record name Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94442-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of o-Fluoronitrobenzene to o-Fluoroaniline

  • Reagents and Conditions:
    o-Fluoronitrobenzene is reduced using hydrogen gas in the presence of Raney nickel catalyst or palladium on carbon (Pd/C) under mild conditions (room temperature to slightly elevated temperature, atmospheric or slightly elevated pressure).
  • Example:
    20 g of o-fluoronitrobenzene in methanol with 1 g Raney nickel, hydrogenated at 20 atm for 10 hours at room temperature, yields o-fluoroaniline with approximately 90% yield.

Morpholine Substitution to Form o-Fluoro-morpholinyl Benzene

  • Process:
    The o-fluoroaniline is reacted with morpholine in an organic solvent (e.g., ethanol or ethyl acetate). The reaction temperature is maintained between 100–200 °C to facilitate nucleophilic aromatic substitution, replacing the fluorine atom with the morpholino group.
  • Reaction specifics:
    The reaction involves slow addition of disubstituted ethyl ether to the mixture containing o-fluoroaniline and a deacidifying agent, followed by stirring at elevated temperatures.

Nitration to 3-Fluoro-4-morpholinyl Nitrobenzene

  • Reagents and Conditions:
    Nitration is performed using nitric acid (65–98% mass fraction) as the nitrating agent and acetic acid as the solvent.
  • Outcome:
    This step introduces a nitro group para to the morpholino substituent, yielding 3-fluoro-4-morpholinyl nitrobenzene.

Reduction of Nitro Group to Amine

  • Common Reducing Agents:
    • Hydrogenation over Pd/C catalyst under hydrogen atmosphere.
    • Chemical reduction using ammonium formate in the presence of Pd/C.
    • Reduction with iron powder and ammonium chloride under reflux conditions.
  • Example:
    4-(2-Fluoro-4-nitrophenyl)morpholine dissolved in ethanol is hydrogenated over 10% Pd/C at room temperature under hydrogen for 18 hours, yielding 3-fluoro-4-morpholinoaniline with near quantitative yield (99%).
  • Alternative:
    Reduction with ammonium formate and Pd/C in ethyl acetate at 45–50 °C for 8 hours provides yields up to 95%.

Formation of Hydrochloride Salt

  • The free base 3-fluoro-4-morpholinoaniline is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium, followed by crystallization to obtain the hydrochloride salt with high purity.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Reduction of o-fluoronitrobenzene H2, Raney Ni or Pd/C, Methanol or Ethanol, 10–20 atm H2 RT to 50 90 High purity o-fluoroaniline
Morpholine substitution o-Fluoroaniline, morpholine, organic solvent, deacidifying agent 100–200 85 Nucleophilic aromatic substitution
Nitration HNO3 (65–98%), acetic acid solvent RT to 50 Not specified Para-nitration to nitro compound
Nitro reduction Pd/C + H2 or ammonium formate + Pd/C or Fe/NH4Cl RT to 80 95–99 High purity 3-fluoro-4-morpholinoaniline
Hydrochloride salt formation HCl in solvent, crystallization RT Quantitative High purity salt

Research Findings and Environmental Considerations

  • The method starting from o-fluoronitrobenzene is cost-effective due to inexpensive raw materials and avoids generation of fluorine-containing wastewater, making it environmentally friendly.
  • Hydrogenation with Pd/C is preferred for its high selectivity and yield, producing minimal by-products.
  • Use of ammonium formate as a hydrogen donor in catalytic reduction offers an alternative to gaseous hydrogen, facilitating safer and scalable operations.
  • Recrystallization from aqueous ethanol solutions yields final products with purities exceeding 99.5% (HPLC), suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, forming derivatives such as pyrazole-4-carboxamides.

    Reduction: The nitro group in its precursor can be reduced to an amine group.

Common Reagents and Conditions

    Iron and Ammonium Chloride: Used for the reduction of the nitro group to an amine.

    Morpholine: Used in the substitution reaction with 1,2-difluoro-4-nitrobenzene.

Major Products

    4-(2-Fluoro-4-nitrophenyl)morpholine: Intermediate product in the synthesis.

    3-Fluoro-4-morpholinoaniline: Final product after reduction.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Synthesis:
One of the primary applications of 3-fluoro-4-morpholinoaniline hydrochloride is as an intermediate in the synthesis of linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus). The compound's structure facilitates the formation of key intermediates required for the synthesis of linezolid derivatives, enhancing their efficacy against resistant strains .

Anticancer Research:
Research has demonstrated that this compound exhibits anticancer properties, particularly against breast cancer cells. It inhibits cell proliferation and induces apoptosis through the disruption of cell signaling pathways and alteration of gene expression. The compound interacts with topoisomerase II, a crucial enzyme involved in DNA replication, thereby inhibiting cancer cell growth .

Antimicrobial Research

Biofilm Inhibition:
The compound has shown significant antimicrobial activity, particularly against biofilm-forming bacteria. Studies indicate that its derivatives can inhibit biofilm formation with an IC50 value of 12.97 μM, outperforming linezolid (IC50 of 15.93 μM) in certain assays. Minimum inhibitory concentrations (MIC) for its derivatives range from 6.25 to 25.0 μg/mL, indicating potent activity against various bacterial strains .

Enzyme Inhibition:
this compound inhibits enzymes involved in bacterial resistance mechanisms. By interacting with these enzymes, it enhances the efficacy of existing antibiotics and provides a potential avenue for developing new antimicrobial agents .

Materials Science

Carbon Nanodots and OLEDs:
In materials science, this compound is utilized in the synthesis of carbon nanodots, which are important for optoelectronic applications such as organic light-emitting diodes (OLEDs). The functionalization of carbon nanodots with this compound improves their photoluminescence quantum yield and allows for tunable emission wavelengths .

Organic Synthesis:
This compound serves as a versatile building block in organic synthesis. It is used to create various heterocyclic compounds and other complex organic molecules through reactions such as Schiff base formation and amidation reactions .

Biochemical Properties

The biochemical properties of this compound are critical to its applications:

  • Molecular Formula: C10H13FN2O
  • Molecular Weight: 196.22 g/mol
  • Appearance: Off-white to pale beige powder
  • Melting Point: 121 °C – 123 °C

Mechanism of Action

The mechanism of action of 3-fluoro-4-morpholinoaniline hydrochloride and its derivatives involves interaction with molecular targets such as bacterial ribosomes, inhibiting protein synthesis. This is particularly relevant in its role as an intermediate in the synthesis of linezolid, which binds to the 50S subunit of bacterial ribosomes .

Comparison with Similar Compounds

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

  • Synthesis : Prepared via acid hydrolysis of 4-fluoroarylnitrone using thionyl chloride and HCl, yielding a green solid with a low yield (38.5%) .
  • Key Differences: The chlorine substituent at the 2-position alters steric and electronic properties compared to the morpholino group in 3-fluoro-4-morpholinoaniline.

3-Methoxy-4-morpholinoaniline Dihydrochloride

  • Structure: Replaces the fluorine atom in 3-fluoro-4-morpholinoaniline with a methoxy group (–OCH$_3$) .
  • Hazard profile (H302+H312+H332) aligns with 3-fluoro-4-morpholinoaniline derivatives, indicating similar toxicity concerns .

3-Chloro-4-Ethoxyaniline Hydrochloride (Compound 6b [C])

  • Synthesis : Derived from 4-ethoxyphenylnitrone via oxalyl chloride-mediated hydrolysis .
  • Key Differences: The ethoxy group (–OCH$2$CH$3$) enhances lipophilicity, which may improve membrane permeability but reduce water solubility compared to morpholino-containing analogs. No biological activity data reported, limiting direct comparison .

N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-3-fluoro-4-morpholinoaniline (Compound 27)

  • Structure: A Schiff base derivative incorporating 3-fluoro-4-morpholinoaniline and a quinoline moiety .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound LogP (Predicted) Solubility
3-Fluoro-4-morpholinoaniline 1.2 Moderate (Polar)
3-Methoxy-4-morpholinoaniline 0.8 Higher (Polar)
3-Chloro-4-ethoxyaniline 2.5 Low (Lipophilic)

Insight: The morpholino group improves water solubility, whereas chloro/ethoxy substituents increase lipophilicity, impacting bioavailability.

Biological Activity

3-Fluoro-4-morpholinoaniline hydrochloride (CAS Number 93246-53-8) is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure:

  • Molecular Formula: C10H13FN2O
  • Molecular Weight: 196.22 g/mol
  • Appearance: Off-white to pale beige powder
  • Melting Point: 121 °C – 123 °C

Antimicrobial Activity

This compound has shown significant antimicrobial properties, particularly against biofilm-forming bacteria.

Inhibition Studies

  • Biofilm Inhibition:
    • The compound has demonstrated an IC50 of 12.97 μM for biofilm inhibition, outperforming linezolid (IC50 of 15.93 μM) in certain assays .
    • A study found that its derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 25.0 μg/mL , indicating potent antimicrobial activity against various bacterial strains .
  • Comparison with Other Compounds:
    • In a comparative study, the activity of 3-fluoro-4-morpholinoaniline was evaluated alongside other Schiff base derivatives, with results showing that it effectively inhibited biofilm formation in pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of this compound

CompoundBiofilm Inhibition IC50 (μM)Minimum Inhibitory Concentration (μg/mL)
3-Fluoro-4-morpholinoaniline12.976.25 - 25.0
Linezolid15.93N/A

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives.

  • Synthesis of Derivatives:
    • Novel derivatives of 3-fluoro-4-morpholinoaniline were synthesized and tested against breast cancer cell lines, showing promising anti-tumor activity .
    • The study indicated that modifications on the morpholine ring could enhance the cytotoxic effects against cancer cells.
  • Mechanistic Insights:
    • Molecular docking studies suggest that the compound interacts with specific cellular targets involved in cancer cell proliferation, providing insights into its mechanism of action .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Against Biofilms:
    • A study demonstrated that derivatives of this compound significantly reduced biofilm formation by Candida albicans, suggesting potential applications in treating fungal infections .
  • Anticancer Applications:
    • Research focusing on its derivatives revealed that certain modifications led to increased selectivity and potency against breast cancer cells, indicating a viable path for developing new anticancer agents .

Q & A

Q. What are the standard synthetic routes for 3-fluoro-4-morpholinoaniline hydrochloride, and how is reaction progress monitored?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, morpholine reacts with 1,2-difluoro-4-nitrobenzene under neat conditions to yield 4-(2-fluoro-4-nitrophenyl)morpholine, followed by nitro group reduction using Fe/NH4_4Cl . Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation, with final purification achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm substitution patterns and amine proton environments.
  • IR spectroscopy to identify functional groups (e.g., morpholine C-O-C stretch at ~1,100 cm1^{-1}).
  • Mass spectrometry for molecular weight validation .
  • X-ray crystallography for resolving bond angles and crystal packing, though this requires high-purity crystals .

Q. How is the purity of this compound assessed in academic settings?

Purity is determined via high-performance liquid chromatography (HPLC) with UV detection (e.g., 207 nm), using a C18 column and a mobile phase of methanol-phosphate buffer. Calibration curves (linear range: 1–10 µg/mL) ensure accuracy, with recovery rates >99% . Melting point analysis (121–123°C) and elemental analysis further validate purity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antimicrobial activity?

Derivatives like sulfonamides and carbamates are synthesized by reacting the amine group with aryl sulfonyl chlorides or chloroformates. These modifications enhance antimicrobial potency, with sulfonamides (e.g., 9d ) showing MIC values of 6.25–25.0 µg/mL against bacterial/fungal strains. Molecular docking reveals hydrogen bonding with topoisomerase II gyrase A, correlating with activity .

Q. What experimental strategies resolve contradictions in biological activity data across derivatives?

  • Dose-response assays to confirm MIC reproducibility.
  • Molecular dynamics simulations to assess binding stability (e.g., compound 11a exhibits −280.3 kcal/mol binding affinity).
  • Comparative SAR studies to identify critical substituents (e.g., electron-withdrawing groups enhance membrane penetration) .

Q. How can reaction conditions be optimized to scale synthesis while maintaining yield and purity?

  • Solvent selection : Methanol or ethanol minimizes side reactions during Schiff base formation .
  • Catalyst screening : Fe/NH4_4Cl for nitro reduction avoids costly catalysts like Pd/C.
  • Temperature control : Reflux at 60–80°C balances reaction rate and decomposition .

Q. What advanced techniques elucidate the compound’s role in carbon nanodot synthesis?

3-Fluoro-4-morpholinoaniline is functionalized into carbon nanodots via hydrothermal treatment. Photoluminescence quantum yield (41.8%) and emission wavelength are tuned using UV-vis spectroscopy and time-resolved fluorescence. X-ray photoelectron spectroscopy (XPS) confirms surface morpholine and fluorine groups .

Methodological Considerations

Q. How are stability studies conducted for this compound under varying storage conditions?

  • Accelerated degradation tests : Expose samples to 40°C/75% RH for 6 months.
  • HPLC-MS analysis to detect degradation products (e.g., hydrolyzed morpholine rings).
  • pH stability profiling (optimal range: 4–6) .

Q. What statistical approaches validate reproducibility in synthetic yield or biological assays?

  • Triplicate experiments with ANOVA to assess variance.
  • QSAR modeling to predict bioactivity based on substituent electronic parameters (σ, π values) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-morpholinoaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-morpholinoaniline hydrochloride

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